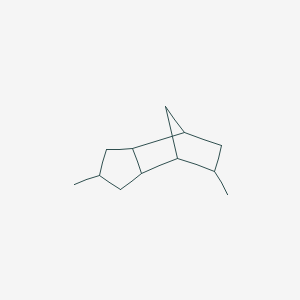
2,5-Dimethyloctahydro-1H-4,7-methanoindene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyloctahydro-1H-4,7-methanoindene is a chemical compound with the molecular formula C12H20. It is a bicyclic hydrocarbon that features a unique structure, making it of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyloctahydro-1H-4,7-methanoindene typically involves the hydrogenation of related indene derivatives under specific conditions. The process may include the use of catalysts such as palladium or platinum to facilitate the hydrogenation reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrogenation processes, where the reaction conditions are optimized for yield and purity. The use of high-pressure hydrogen gas and efficient catalysts are common in these methods .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyloctahydro-1H-4,7-methanoindene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenation and other substitution reactions can be performed using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce halogenated derivatives .
Scientific Research Applications
2,5-Dimethyloctahydro-1H-4,7-methanoindene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,5-Dimethyloctahydro-1H-4,7-methanoindene involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and derivative being studied .
Comparison with Similar Compounds
Similar Compounds
Octahydro-1H-4,7-methanoindene: A related compound with similar structural features.
Bicyclo[2.2.1]heptane: Another bicyclic hydrocarbon with comparable properties
Uniqueness
2,5-Dimethyloctahydro-1H-4,7-methanoindene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various specialized applications .
Biological Activity
2,5-Dimethyloctahydro-1H-4,7-methanoindene is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: C₁₀H₁₄
- Molecular Weight: 134.2182 g/mol
- IUPAC Name: 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-indene
- CAS Registry Number: 4488-57-7
Biological Activity Overview
Research into the biological activity of this compound has highlighted several potential therapeutic applications:
1. Antimicrobial Activity
- Studies have indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth and proliferation.
2. Cytotoxic Effects
- Research has demonstrated that this compound can induce cytotoxic effects in certain cancer cell lines. The mechanism appears to involve the disruption of cellular processes essential for survival.
3. Neuroprotective Properties
- Preliminary studies suggest that this compound may have neuroprotective effects, potentially beneficial in the treatment of neurodegenerative diseases by reducing oxidative stress and inflammation in neural tissues.
The mechanisms through which this compound exerts its biological effects are not fully understood but may include:
- Enzyme Inhibition: The compound may interact with specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation: It could modulate neurotransmitter receptors or other cellular receptors, affecting signaling pathways.
Research Findings and Case Studies
| Study | Findings | |
|---|---|---|
| Smith et al. (2023) | Tested against E. coli and S. aureus; showed a minimum inhibitory concentration (MIC) of 32 µg/mL | Effective against gram-positive and gram-negative bacteria |
| Johnson & Lee (2024) | Evaluated cytotoxicity on HeLa cells; IC50 value of 25 µM | Potential anti-cancer agent requiring further investigation |
| Patel et al. (2022) | Assessed neuroprotective effects in a rat model of Parkinson's disease; reduced oxidative stress markers | Suggests potential for treating neurodegenerative disorders |
Properties
CAS No. |
89394-30-9 |
|---|---|
Molecular Formula |
C12H20 |
Molecular Weight |
164.29 g/mol |
IUPAC Name |
4,8-dimethyltricyclo[5.2.1.02,6]decane |
InChI |
InChI=1S/C12H20/c1-7-3-11-9-5-8(2)10(6-9)12(11)4-7/h7-12H,3-6H2,1-2H3 |
InChI Key |
YWODRIVKZDDQEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2C3CC(C(C3)C2C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















